Regioisomeric LogP Differentiation Between 3-(4-Bromophenoxy)piperidine and 4-(3-Bromophenoxy)piperidine
The target compound, 3-(4-bromophenoxy)piperidine (free base), has a computed LogP of 2.91 . In contrast, the regioisomeric 4-(3-bromophenoxy)piperidine hydrochloride (CAS 1072944-50-3) has a reported LogP of 3.71 . The ~0.8 log-unit higher lipophilicity of the 4-(3-bromophenoxy) analog arises from the combined effect of the meta-bromine substitution on the phenyl ring and the 4-position attachment on the piperidine ring, which reduces polar surface exposure relative to the para-bromo, 3-piperidinyl arrangement of the target compound. This differentiation is critical for reversed-phase chromatographic retention prediction and for estimating passive membrane permeability in cell-based assays.
| Evidence Dimension | Computed LogP (lipophilicity) |
|---|---|
| Target Compound Data | LogP = 2.91 (free base, computed) |
| Comparator Or Baseline | 4-(3-Bromophenoxy)piperidine hydrochloride: LogP = 3.71 (hydrochloride salt, computed) |
| Quantified Difference | ΔLogP ≈ 0.8 (comparator more lipophilic) |
| Conditions | Computed LogP values from ChemSrc database entries; note the comparator is reported as the HCl salt which may modestly affect the value. |
Why This Matters
The ~0.8 LogP difference predicts meaningfully different chromatographic retention times and membrane partitioning behavior, which directly affects purification protocol design and cellular assay performance when selecting among bromophenoxypiperidine building blocks.
